molecular formula C20H17N5O2 B2894615 2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891113-46-5

2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B2894615
CAS RN: 891113-46-5
M. Wt: 359.389
InChI Key: DYQPUQRBHVGFNB-UHFFFAOYSA-N
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Description

“2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a novel organic compound . It is a derivative of 1,2,4-triazole , a significant heterocycle that exhibits broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one , has been a subject of research . These scaffolds are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Antiproliferative Applications

Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety have been explored for their antiproliferative activities. For instance, derivatives of this compound class have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells. Such activities suggest potential applications in cancer research, specifically in the development of novel anticancer agents (Ilić et al., 2011).

Antiviral Applications

Research into benzamide-based 5-aminopyrazoles and their corresponding pyrazolo and triazine derivatives, which share a similar structural backbone, has uncovered significant anti-avian influenza virus activities. These compounds offer a promising avenue for the development of antiviral therapeutics, especially against strains like H5N1, indicating their potential in addressing global health challenges related to viral infections (Hebishy et al., 2020).

Antimicrobial Applications

The synthesis and evaluation of thienopyrimidine derivatives incorporating triazolo and pyridazine moieties have revealed pronounced antimicrobial activity. This suggests their utility in developing new antimicrobial agents capable of combating various bacterial and fungal infections, which is critical in the era of increasing antibiotic resistance (Bhuiyan et al., 2006).

Antioxidant Activities

Derivatives of the triazolopyrimidines, including those related to the specified compound, have been synthesized and evaluated for their biological activities, showing notable antioxidant properties. Such activities are essential for counteracting oxidative stress, a factor in many chronic diseases, indicating their potential in therapeutic applications (Gilava et al., 2020).

properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-2-27-18-9-4-3-8-16(18)20(26)22-15-7-5-6-14(12-15)17-10-11-19-23-21-13-25(19)24-17/h3-13H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQPUQRBHVGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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